N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-5-3-4-6-11(10)12(20-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKTLRZQGJJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the imidazolidine ring and the introduction of the methoxy and carboxamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Imidazolidine Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The provided evidence highlights compounds with partially overlapping structural motifs but none identical to the target molecule. Key comparisons include:
Key Observations
Functional Group Divergence :
- The target compound’s 2-oxoimidazolidine distinguishes it from benzamide or β-lactam analogues . This ring system may enhance hydrogen-bonding capacity compared to simpler amides.
- Unlike sulfur-containing derivatives in , the target lacks thioether or thiazole groups, which are critical for certain biological activities (e.g., antiviral effects) .
However, forming the imidazolidinone ring would require additional steps (e.g., cyclization) .
The target’s methoxy group may improve metabolic stability compared to hydroxylated analogues .
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₉N₃O₂
Molecular Weight: 269.767 g/mol
IUPAC Name: this compound
CAS Registry Number: 34256-82-1
The compound is characterized by an imidazolidine ring, which contributes to its unique biological properties.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. One study evaluated its effects on human breast carcinoma (MCF7) and laryngeal carcinoma (HEP2) cells. The compound exhibited significant inhibition of cell proliferation with IC₅₀ values comparable to established chemotherapeutics.
Table 1: IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| MCF7 | 9.5 |
| HEP2 | 12 |
The mechanism of action appears to involve the induction of apoptosis and downregulation of key survival proteins such as Bcl-2 and AKT1, which are crucial in cancer cell survival and proliferation. The expression levels of inflammatory markers like IL-6 and COX-2 were also significantly reduced in treated cells, indicating a dual role in both cytotoxicity and anti-inflammatory activity .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has exhibited notable anti-inflammatory effects. Studies suggest that it reduces the expression of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory disease models.
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation: It interferes with cell cycle progression, leading to G0/G1 phase arrest in sensitive cell lines.
- Anti-inflammatory Effects: By downregulating cytokine production, it mitigates inflammation, which is often associated with cancer progression.
Case Studies
A case study involving the treatment of MCF7 cells with this compound revealed significant changes in gene expression profiles associated with apoptosis and inflammation. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-Methoxy-2-(2-Methylphenyl)ethyl]-2-Oxoimidazolidine-1-Carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology: Multi-step synthesis is typically required, starting with functionalization of the 2-methylphenyl group. A common approach involves coupling a methoxy-substituted ethylamine intermediate with an oxoimidazolidine-carboxamide precursor. Key steps include alkylation and carboxamide formation, with catalysts like piperidine or DCC (dicyclohexylcarbodiimide) in polar aprotic solvents (e.g., DMF). Yield optimization involves temperature control (e.g., 60–80°C) and stoichiometric adjustments to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodology:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and methylphenyl groups) and carboxamide connectivity.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the oxoimidazolidine ring. For example, similar compounds like 4-Hydroxy-2-methyl-1,1-dioxo-N-phenyl derivatives have been analyzed via single-crystal diffraction .
- HRMS : Validates molecular weight (calculated: ~318.35 g/mol for C₁₅H₁₉N₃O₃).
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology:
- Enzyme inhibition assays : Test interactions with kinases or hydrolases due to the carboxamide group’s potential as a hydrogen-bond donor.
- Cellular viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) can identify affinity, leveraging structural analogs with benzimidazole cores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields across different studies?
- Methodology:
- Reaction parameter mapping : Systematically vary solvents (DMF vs. THF), catalysts (piperidine vs. triethylamine), and temperatures to identify critical variables.
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted ethylamine or dimerization products).
- Reproducibility protocols : Standardize anhydrous conditions and inert atmospheres, as moisture sensitivity is common in carboxamide synthesis .
Q. Why might in vitro activity data fail to correlate with in vivo efficacy for this compound?
- Methodology:
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration via LC-MS/MS in rodent models.
- Metabolite identification : Structural analogs, such as benzothiazine derivatives, show rapid glucuronidation in vivo, which may explain discrepancies .
Q. What computational strategies can predict target interactions for this compound’s unique methoxyphenyl-ethyl-oxoimidazolidine scaffold?
- Methodology:
- Molecular docking : Screen against target libraries (e.g., kinase or protease databases) using software like AutoDock Vina.
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on the oxoimidazolidine ring’s conformational flexibility.
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. methoxy groups) with activity trends from similar carboxamides .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?
- Methodology:
- Solvent polarity tests : Measure logP values experimentally (e.g., shake-flask method) to validate computational predictions.
- Co-solvent screening : Test DMSO/PBS mixtures for in vitro assays, as solubility can vary drastically (e.g., <1 mg/mL in water vs. >50 mg/mL in DMSO) .
Q. What experimental validations are required when NMR and X-ray data suggest conflicting stereochemical assignments?
- Methodology:
- Vibrational circular dichroism (VCD) : Resolve enantiomeric purity.
- Crystallographic re-refinement : Check for disorder in the methoxyphenyl group using higher-resolution datasets (e.g., synchrotron radiation) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carboxamide group .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR for binding affinity) to confirm activity .
- Data reporting : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
